molecular formula C12H15ClN2O B1405268 1-(Quinolin-6-yloxy)propan-2-amine hydrochloride CAS No. 1864056-30-3

1-(Quinolin-6-yloxy)propan-2-amine hydrochloride

Cat. No. B1405268
M. Wt: 238.71 g/mol
InChI Key: SEQJINDGOMUMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is used for research purposes .


Synthesis Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs, can be achieved by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” are not fully detailed in the search results. It is known that the compound has a molecular weight of 238.71 .

Scientific Research Applications

Immunotherapy Applications

Imiquimod, a compound related to "1-(Quinolin-6-yloxy)propan-2-amine hydrochloride", acts as an immune response modifier. It has been utilized in treating various cutaneous diseases, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod stimulates cytokine secretion in vivo, offering a rationale for its use as a topical agent for skin disorders (Syed, 2001).

Corrosion Inhibition

Quinoline derivatives, including structures related to "1-(Quinolin-6-yloxy)propan-2-amine hydrochloride", are known for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, effectively protecting against corrosion. This review highlights their effectiveness and the potential for green chemistry approaches in designing quinoline scaffolds for anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Biologically Active Compounds

Quinoline and quinazoline alkaloids, classes of N-based heterocyclic compounds, have drawn significant interest for their diverse biological activities. Over centuries, these compounds have been isolated from natural sources, showing antitumor, antimalarial, antibacterial, antifungal, and other bioactivities. This extensive review discusses the potential of these compounds in drug discovery and their significant bioactivities, providing insights into new drug development from naturally occurring alkaloids (Shang et al., 2018).

Future Directions

The future directions of “1-(Quinolin-6-yloxy)propan-2-amine hydrochloride” are not specified in the search results. Given its role in the synthesis of quinolin-2-ones and phenanthridin-6-ones, it may have potential applications in drug discovery and production .

properties

IUPAC Name

1-quinolin-6-yloxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-9(13)8-15-11-4-5-12-10(7-11)3-2-6-14-12;/h2-7,9H,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQJINDGOMUMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC2=C(C=C1)N=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-6-yloxy)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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